Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
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Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The structure of this compound includes an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a common scaffold in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating and an acidic environment to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the functional groups on the tetrahydroisoquinoline scaffold to enhance its biological activity .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline compounds .
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects against various diseases, including neurodegenerative disorders and infectious diseases . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases .
Comparison with Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share a similar core structure but differ in their functional groups and biological activities . The unique ester group in this compound distinguishes it from other analogs and contributes to its specific properties and applications .
List of Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This compound is a derivative that has been studied for its potential therapeutic applications.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. A study evaluating various substituted tetrahydroisoquinoline analogs found that certain derivatives showed significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active compounds demonstrated IC50 values lower than those of standard treatments like Tamoxifen .
Table 1: Antiproliferative Activity of Tetrahydroisoquinoline Derivatives
Compound | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | |
Tamoxifen | MCF-7 | 3.99 | |
Compound 6a | Ishikawa | 0.63 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that THIQ derivatives can inhibit various pathogens effectively. The exact mechanisms involve interference with microbial metabolic processes or structural components .
The biological activity of this compound is believed to be mediated through several pathways:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes associated with cancer cell growth and survival.
- Gene Expression Modulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited a significant reduction in viability upon treatment with the compound compared to control groups.
- Ishikawa Cell Line : Similar results were observed with IC50 values indicating potent activity against endometrial cancer cells .
In Vivo Studies
While in vitro data is promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be crucial for understanding the pharmacokinetics and therapeutic potential in clinical settings.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,2,6-9H2,1H3 |
InChI Key |
LXSHXQZQULYGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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